3-Mercaptopropionato de isopropilo

Descripción general

Descripción

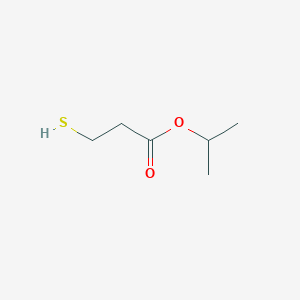

3-Mercaptopropionic Acid Isopropyl Ester is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Mercaptopropionic Acid Isopropyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Mercaptopropionic Acid Isopropyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercaptopropionic Acid Isopropyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polimerización de polímeros termoresponsivos

3-Mercaptopropionato de isopropilo: se utiliza como un agente de transferencia de cadena en la polimerización de polímeros termoresponsivos como el Poli (N-isopropilacrilamida) (PNIPA) . Esta aplicación es fundamental para crear materiales que responden a los cambios de temperatura, que se pueden utilizar en sistemas de administración de fármacos controlados. La presencia del éster afecta la temperatura crítica de solución inferior (LCST) y la estructura química del PNIPA, lo cual es esencial para su comportamiento sensible a la temperatura.

Síntesis de mercaptoésteres trifuncionales de alta pureza

En el campo de la química orgánica, el this compound juega un papel en la síntesis de mercaptoésteres trifuncionales de alta pureza . Estos compuestos son fundamentales en las reacciones de clic tioéter-epóxido, que son ventajosas por sus rápidas velocidades de reacción y excelente quimioselectividad. Esto tiene implicaciones para la creación de materiales con mejor adhesión y resistencia química.

Etiquetado biomédico

El compuesto se utiliza como agente de tapado en nanocristales de puntos cuánticos (QD NC), particularmente puntos cuánticos de CdTe, para aplicaciones de etiquetado biomédico . Esto permite el uso de estos puntos cuánticos en sistemas de detección altamente sensibles para análisis biológicos y médicos.

Detección electroquímica

This compound: también se emplea en la detección electroquímica de moléculas como la dopamina . Se utiliza para tapar puntos cuánticos de ZnSe, mejorando su rendimiento en sensores electroquímicos, que son cruciales para el diagnóstico médico y la investigación neurológica.

Materiales híbridos de metacrilato curados con UV

El éster participa en la preparación de materiales híbridos de metacrilato curados con UV con alta estabilidad térmica . Estos materiales se benefician del proceso de fotopolimerización tioéter-eno, lo que lleva a productos con rápidas velocidades de curado y altas propiedades mecánicas, adecuados para recubrimientos y componentes ópticos.

Química de clic tioéter-eno

This compound: es un monómero clave en la química de clic tioéter-eno, que se utiliza para producir una variedad de materiales, incluidos recubrimientos, adhesivos y tintas . Esta química destaca por su eficiencia y la capacidad de formar redes con alta densidad de entrecruzamiento, que son importantes para la durabilidad y el rendimiento de los productos finales.

Mecanismo De Acción

Target of Action

The primary target of 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction . This reaction is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .

Mode of Action

The mode of action of 3-Mercaptopropionic Acid Isopropyl Ester involves its interaction with the thiol–epoxy click reaction. The mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

The biochemical pathway affected by 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction pathway. This pathway is characterized by its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields . The cured products are characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Pharmacokinetics

The pharmacokinetics of 3-Mercaptopropionic Acid Isopropyl Ester were studied using two doses (50 and 100 mg/kg). The average brain elimination constants for the 50 and the 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .

Result of Action

The result of the action of 3-Mercaptopropionic Acid Isopropyl Ester is the production of a new carbon–sulfur–carbon bond through the thiol–epoxy click reaction . This leads to the formation of cured products characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Análisis Bioquímico

Biochemical Properties

3-Mercaptopropionic Acid Isopropyl Ester is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . It is also esterified with polyols to form thiol-based polymer cross-linking agents .

Cellular Effects

It is known to act as a competitive inhibitor of glutamate decarboxylase, and therefore acts as a convulsant .

Molecular Mechanism

The molecular mechanism of 3-Mercaptopropionic Acid Isopropyl Ester involves the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Actividad Biológica

3-Mercaptopropionic Acid Isopropyl Ester (CAS No. 7383-64-4) is a thiol-containing compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C6H12O2S

- Molecular Weight : 148.23 g/mol

- Density : 1.40 g/cm³

- Boiling Point : 318.4 °C

3-Mercaptopropionic Acid Isopropyl Ester primarily interacts through the thiol–epoxy click reaction, characterized by an anionic nucleophilic attack on an epoxy ring. This reaction results in the formation of a new carbon-sulfur bond, which is crucial for its biological effects.

Biochemical Pathways

The compound acts as a competitive inhibitor of glutamate decarboxylase, leading to convulsant activity. This inhibition can disrupt normal neurotransmitter balance, potentially resulting in excitotoxicity under certain conditions.

Pharmacokinetics

Studies on the pharmacokinetics of 3-Mercaptopropionic Acid Isopropyl Ester have shown:

- Doses Studied : 50 mg/kg and 100 mg/kg

- Brain Elimination Constants :

- 50 mg/kg: 0.060 min

- 100 mg/kg: 0.018 min

- Area Under Curve (AUC) :

- 50 mg/kg: 353 mg min mL

- 100 mg/kg: 2168 mg min mL

These data indicate that higher doses result in increased brain concentration and prolonged effects.

Biological Activity

The biological activity of 3-Mercaptopropionic Acid Isopropyl Ester can be summarized as follows:

| Activity | Description |

|---|---|

| Inhibition of Enzymes | Acts as a competitive inhibitor of glutamate decarboxylase. |

| Cellular Effects | Modulates cellular signaling and metabolic pathways. |

| Toxicity Potential | At high doses, it may cause cellular damage and excitotoxicity. |

| Subcellular Localization | Localizes to mitochondria, influencing mitochondrial enzymes. |

Case Studies

-

Neurotoxicity Assessment

In a study examining the neurotoxic effects of various thiol compounds, 3-Mercaptopropionic Acid Isopropyl Ester was found to induce significant neuronal death in vitro at concentrations above 100 µM. This effect was attributed to its role as a glutamate decarboxylase inhibitor, leading to increased excitatory neurotransmitter levels and subsequent neuronal excitotoxicity. -

Therapeutic Applications

Research has explored the use of this compound as a potential therapeutic agent in conditions involving oxidative stress due to its thiol group, which can scavenge free radicals. However, careful dosing is critical to avoid toxicity.

Propiedades

IUPAC Name |

propan-2-yl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVDFJPXADVZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616403 | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-64-4 | |

| Record name | 1-Methylethyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.